Teslexivir

説明

特性

IUPAC Name |

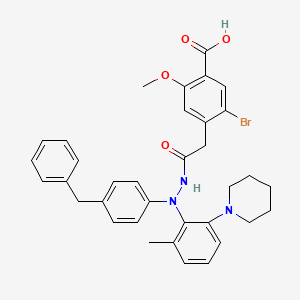

4-[2-[2-(4-benzylphenyl)-2-(2-methyl-6-piperidin-1-ylphenyl)hydrazinyl]-2-oxoethyl]-5-bromo-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36BrN3O4/c1-24-10-9-13-31(38-18-7-4-8-19-38)34(24)39(28-16-14-26(15-17-28)20-25-11-5-3-6-12-25)37-33(40)22-27-21-32(43-2)29(35(41)42)23-30(27)36/h3,5-6,9-17,21,23H,4,7-8,18-20,22H2,1-2H3,(H,37,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWCUQWSZXLRNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCCCC2)N(C3=CC=C(C=C3)CC4=CC=CC=C4)NC(=O)CC5=CC(=C(C=C5Br)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075798-37-6 | |

| Record name | Teslexivir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1075798376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TESLEXIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ91E95340 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BTA074 (Vapendavir): A Technical Guide to its Antiviral Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiviral activity, mechanism of action, and experimental evaluation of BTA074, also known as Vapendavir. BTA074 is a potent, orally bioavailable small molecule inhibitor belonging to the "capsid binder" class of antiviral agents. Its primary therapeutic target is the Human Rhinovirus (HRV), the predominant causative agent of the common cold, which can also lead to severe exacerbations of chronic respiratory conditions like asthma and Chronic Obstructive Pulmonary Disease (COPD).

Mechanism of Action: Capsid Stabilization

BTA074 exerts its antiviral effect by directly interacting with the viral capsid, a protective protein shell that encases the viral RNA genome. Specifically, it binds to a hydrophobic pocket within the VP1 capsid protein. This binding event stabilizes the entire capsid structure, physically preventing the conformational changes necessary for the virus to uncoat and release its genetic material into the host cell. By locking the capsid in a stable, non-infectious state, BTA074 effectively halts the replication cycle at a very early stage.

In Vitro Antiviral Activity Spectrum

BTA074 demonstrates potent and broad-spectrum activity against a wide array of picornaviruses. Its efficacy has been quantified using cell-based assays that measure the concentration of the compound required to inhibit the virus's cytopathic effect (cell destruction) by 50% (EC50).

Activity Against Human Rhinovirus (HRV)

BTA074 is highly active against HRV species A and B, which encompass the vast majority of serotypes responsible for the common cold. A comprehensive panel of 32 HRV serotypes was assessed for sensitivity to BTA074, revealing consistently potent activity. The median EC50 value was 4.3 ng/mL (11.2 nM) for these reference strains and 7.3 ng/mL (19.1 nM) for a panel of 39 clinical HRV isolates.[1]

| Virus Species | Antiviral Susceptibility Group | Receptor Group | Virus Serotype Count | BTA074 (Vapendavir) Median EC50 [ng/mL (nM)] |

| HRV-A | A & B | Major & Minor | 26 | 4.3 (11.2)[1] |

| HRV-B | A & B | Major | 6 | 4.3 (11.2)[1] |

| Overall | - | - | 32 | 4.3 (11.2) [1] |

| Clinical Isolates | - | - | 39 | 7.3 (19.1)[1] |

Activity Against Other Enteroviruses

Beyond rhinoviruses, BTA074 shows significant efficacy against other members of the Picornaviridae family, including Enterovirus 71 (EV71), a causative agent of hand, foot, and mouth disease that can lead to severe neurological complications.

| Virus | Cell Line | Assay Type | EC50 (µM) |

| Enterovirus 71 (EV71) (Average of 21 strains) | rhabdomyosarcoma (RD) cells | CPE Inhibition | ~0.7 |

| Poliovirus | - | CPE Inhibition | Potent Activity |

| Echovirus | - | CPE Inhibition | Potent Activity |

| Coxsackievirus A9 | - | CPE Inhibition | Potent Activity |

The specificity of BTA074 was confirmed by testing its efficacy against non-picornaviruses, including respiratory syncytial virus (RSV) and influenza viruses, where no significant activity was observed.[1]

Experimental Protocols: Cytopathic Effect (CPE) Inhibition Assay

The quantitative data presented above were primarily generated using a Cytopathic Effect (CPE) Inhibition Assay. This method assesses the ability of a compound to protect host cells from destruction by a virus.

Principle

Susceptible host cells (e.g., HeLa cells for HRV) are cultured in microtiter plates. The cells are then infected with a standardized amount of virus in the presence of serial dilutions of the test compound (BTA074). After an incubation period that allows for multiple rounds of viral replication, the health of the cell monolayer is assessed. In unprotected, virus-infected wells, the cells will show characteristic signs of damage or death (cytopathic effect). The EC50 is calculated as the compound concentration that preserves 50% of the cell viability compared to uninfected and untreated controls.

Detailed Methodology

-

Cell Seeding: HeLa cells are seeded into 96-well microtiter plates at a density that will form a confluent monolayer after 24 hours of incubation at 37°C with 5% CO2.

-

Compound Preparation: BTA074 is serially diluted in cell culture medium to create a range of test concentrations.

-

Infection and Treatment: The culture medium is removed from the cell monolayers. The prepared BTA074 dilutions are added to the wells, followed immediately by the addition of a viral inoculum calculated to cause >80% cell death in control wells (typically 100 TCID50 - 50% Tissue Culture Infectious Dose).

-

Controls: Each plate includes "cell control" wells (cells, no virus, no drug) and "virus control" wells (cells, virus, no drug).

-

Incubation: Plates are incubated for 3-5 days at 33-34°C (the optimal temperature for HRV replication) in a humidified 5% CO2 atmosphere, allowing the CPE to fully develop in the virus control wells.

-

Quantification of Cell Viability: The CPE is quantified. This is commonly done by staining the remaining viable cells with a dye such as crystal violet. The dye is then solubilized, and the optical density (OD) is read on a spectrophotometer. Alternatively, metabolic assays like those using MTS reagent, which measures mitochondrial activity in living cells, can be used to quantify viability.

-

Data Analysis: The percentage of cell protection is calculated for each drug concentration relative to the control wells. A dose-response curve is generated, and the EC50 value is determined using regression analysis.

Resistance Profile

As with other capsid-binding agents, resistance to BTA074 can be selected for in vitro. Mutations conferring resistance typically arise within the VP1 drug-binding pocket, altering the interaction between the compound and its target. This potential for resistance highlights the importance of considering combination therapies with antivirals that have different mechanisms of action for future clinical applications.

Clinical Development

BTA074 (Vapendavir) has progressed through clinical trials. A Phase 2b trial in asthmatic patients with naturally acquired rhinovirus infection was conducted to evaluate its efficacy.[1] More recent Phase 2 studies have also shown positive results in COPD patients, where treatment with Vapendavir improved both upper and lower respiratory symptoms and shortened the duration of illness in a rhinovirus challenge model. These trials have demonstrated that the drug is generally well-tolerated.

Conclusion

BTA074 (Vapendavir) is a potent, broad-spectrum inhibitor of human rhinoviruses and other clinically relevant enteroviruses. Its mechanism as a capsid binder that prevents viral uncoating is well-defined. Extensive in vitro testing has quantified its high potency against a wide range of HRV serotypes and clinical isolates. Supported by a favorable profile in clinical trials, BTA074 represents a promising candidate for the treatment of rhinovirus infections, particularly in high-risk populations where such infections can lead to severe complications.

References

Teslexivir: A Technical Guide to the Inhibition of HPV E1-E2 Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teslexivir (also known as BTA074 or AP 611074) is a potent and selective small molecule inhibitor of the protein-protein interaction between the E1 and E2 proteins of low-risk Human Papillomavirus (HPV) types, specifically HPV 6 and 11.[1][2] These HPV types are the primary cause of condyloma acuminata (anogenital warts). This compound functions by binding to the transactivation domain of the E2 protein, thereby preventing the formation of the E1-E2 complex, which is essential for viral DNA replication.[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols used for its characterization. Although clinical development of this compound was discontinued in Phase 2, the data gathered provides valuable insights into the therapeutic potential of targeting the HPV E1-E2 interaction.[5]

Introduction to the HPV E1-E2 Interaction as a Therapeutic Target

The replication of the HPV genome is a critical process for the lifecycle of the virus and the progression of HPV-related diseases. This process is initiated by the cooperative binding of two viral proteins, E1 and E2, to the viral origin of replication.[6]

-

E1 Protein: The viral helicase, responsible for unwinding the viral DNA to initiate replication.

-

E2 Protein: An auxiliary protein that binds to specific sites on the viral genome and recruits E1 to the origin of replication through a direct protein-protein interaction.

The interaction between the transactivation domain (TAD) of E2 and the E1 helicase is a well-defined and attractive target for antiviral therapy.[3][4] Disruption of this interaction prevents the formation of the replication initiation complex, thereby halting viral replication. Small molecule inhibitors, such as this compound, that specifically target this interaction have been developed as potential therapeutics for HPV infections.[1]

This compound: Mechanism of Action

This compound belongs to a class of indandione-containing compounds that have been identified as potent inhibitors of the HPV E1-E2 interaction.[1][7] The primary mechanism of action for this compound is the allosteric inhibition of the E1-E2 protein-protein interaction.

dot

As depicted in Figure 1, this compound binds to a pocket on the surface of the E2 transactivation domain. This binding event induces a conformational change in the E2 protein that prevents its interaction with the E1 helicase. Consequently, the E1-E2 replication initiation complex cannot be formed at the viral origin, leading to the inhibition of viral DNA replication.

Preclinical Data

This compound has demonstrated potent and selective inhibitory activity against the HPV-11 E1-E2 interaction in various preclinical assays. The following table summarizes the available quantitative data for this compound and related indandione inhibitors.

| Compound/Series | Assay Type | Target | IC50/EC50 | Reference |

| Indandione Series | E1-E2-origin ternary complex assembly (in vitro) | HPV-11 | 0.02 - 7.8 µM | [8] |

| Best compounds in series | HPV11 E1-E2 interaction | HPV-11 | Low nanomolar | |

| Best compounds in series | Cellular DNA replication assay | HPV-11 | ~1 µM |

Note: Specific IC50/EC50 values for this compound (BTA074/AP 611074) are not publicly available in the reviewed literature; however, it is a member of the potent indandione series.

Experimental Protocols

The following sections detail the methodologies for key experiments used in the characterization of this compound and other E1-E2 interaction inhibitors.

High-Throughput Screening (HTS) for E1-E2 Interaction Inhibitors

A common method for the initial identification of E1-E2 inhibitors is a high-throughput screen that measures the cooperative binding of E1 and E2 to the viral origin of replication.

dot

References

- 1. Small Molecule Inhibitors of Human Papillomavirus: A Review of Research from 1997 to 2021 - Duncan - Current Medicinal Chemistry [rjsocmed.com]

- 2. In Silico Identification of Potential Antagonists Targeting the HPV16 E2-E1 Interaction: A Step Toward Novel Therapeutics for Cervical Cancer [mdpi.com]

- 3. Replication and Partitioning of Papillomavirus Genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Targeting human papillomavirus genome replication for antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Recent advances in the search for antiviral agents against human papillomaviruses - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Discovery and Synthesis of Teslexivir, a Novel HPV E1-E2 Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Teslexivir (also known as BTA074 and AP611074) is a potent, small-molecule antiviral agent designed to combat Human Papillomavirus (HPV) types 6 and 11. These HPV types are the primary causative agents of condylomata acuminata (anogenital warts) and recurrent respiratory papillomatosis. The novel mechanism of action of this compound lies in its ability to selectively inhibit the crucial protein-protein interaction between the viral E1 and E2 proteins. This interaction is an essential step for viral DNA replication, and its disruption effectively halts viral production.[1] Developed originally by Anaconda Pharma and later by Vaxart, this compound progressed to Phase IIa clinical trials, demonstrating promising safety and efficacy profiles. However, its development was later discontinued. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and available clinical data for this compound.

Discovery and Rationale

The discovery of this compound was rooted in the strategic targeting of the HPV E1-E2 protein-protein interaction as a novel antiviral approach. The E1 helicase and the E2 transcription factor of HPV are both essential for the replication of the viral genome. The interaction between the transactivation domain of E2 and E1 is a critical step in the recruitment of E1 to the viral origin of replication.[2] By disrupting this interaction, the initiation of viral DNA replication can be effectively blocked.

High-throughput screening assays were employed to identify small molecules capable of inhibiting this E1-E2 interaction. These efforts led to the identification of two series of compounds, with this compound emerging as a lead candidate from a series of piperidine derivatives.[2] Subsequent structure-activity relationship studies resulted in a significant improvement in the potency of these inhibitors, with the best compounds exhibiting low nanomolar activity against the HPV11 E1-E2 interaction.[2]

Chemical Synthesis of this compound

The synthesis of this compound is detailed in patents filed by the developing companies. A key step in its production involves the synthesis of a hydrazine intermediate. While the full, unabridged synthesis protocol is proprietary, the following represents a generalized scheme based on available information for this class of compounds.

Experimental Protocol: General Synthesis of Piperidine-based HPV E1-E2 Inhibitors

A multi-step synthesis is typically employed for this class of compounds. A common route involves the following key transformations:

-

Formation of a Hydrazine Intermediate: A substituted phenylacetic acid is converted to its corresponding ester. This ester is then reacted with hydrazine hydrate under reflux to yield the hydrazide.

-

Condensation with a Piperidone: The hydrazine intermediate is then condensed with a suitably substituted piperidone derivative. This reaction is often carried out in a suitable solvent such as ethanol or methanol, and may be catalyzed by an acid.

-

Modification of the Piperidine Ring: Further modifications to the piperidine ring may be carried out to introduce desired substituents. This can involve reactions such as alkylation or acylation.

-

Final Salt Formation: For improved solubility and stability, the final compound is often converted to a pharmaceutically acceptable salt, such as a hydrochloride salt, by treatment with the corresponding acid.

It is important to note that this is a generalized protocol and the specific reagents, reaction conditions, and purification methods for the synthesis of this compound are detailed in the relevant patents.

Mechanism of Action and Signaling Pathway

This compound functions as a direct inhibitor of the HPV E1-E2 protein-protein interaction. The binding of this compound to the transactivation domain of the E2 protein prevents the recruitment of the E1 helicase to the viral origin of replication.[2] This disruption of the E1-E2 complex is the pivotal step in its antiviral activity, as it directly inhibits the initiation of viral DNA replication.

Caption: Inhibition of HPV DNA Replication by this compound.

Quantitative Data

While extensive quantitative data from preclinical and clinical studies are not publicly available due to the discontinuation of its development, some key findings have been reported.

| Parameter | Value | Source |

| In Vitro Activity | ||

| HPV11 E1-E2 Interaction Inhibition | Low nanomolar activity | [2] |

| Cellular DNA Replication Assay (EC50) | ~1 µM | [2] |

| Clinical Trial Data (Phase IIa) | ||

| Indication | Condylomata Acuminata | |

| Treatment | AP611074 5% topical gel | |

| Outcome | Safe and effective in removing or reducing anogenital warts | |

| Safety Profile | Excellent, with a very low incidence of skin side effects |

Experimental Protocols

HPV E1-E2 Interaction Inhibition Assay (AlphaScreen)

This protocol describes a representative AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for measuring the inhibition of the HPV E1-E2 interaction.

Caption: Workflow for an HPV E1-E2 AlphaScreen Assay.

Methodology:

-

Reagents:

-

Glutathione (GST)-tagged HPV E1 protein

-

Biotinylated HPV E2 protein

-

AlphaScreen Glutathione Donor Beads

-

AlphaScreen Streptavidin Acceptor Beads

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

Test compound (this compound) serially diluted in assay buffer

-

-

Procedure:

-

In a 384-well plate, add GST-E1 and biotinylated-E2 proteins to the assay buffer.

-

Add the test compound at various concentrations.

-

Incubate at room temperature for 30-60 minutes to allow for protein-compound interaction.

-

Add a mixture of Glutathione Donor Beads and Streptavidin Acceptor Beads.

-

Incubate in the dark at room temperature for 60-90 minutes.

-

Read the plate on an Alpha-enabled plate reader.

-

-

Data Analysis:

-

The IC50 value, the concentration of inhibitor that reduces the AlphaScreen signal by 50%, is calculated by fitting the data to a dose-response curve.

-

Cellular HPV DNA Replication Assay

This assay measures the ability of a compound to inhibit HPV DNA replication in a cellular context.

Methodology:

-

Cell Culture:

-

Use a suitable human keratinocyte cell line (e.g., HaCaT) that can support HPV replication.

-

-

Transfection:

-

Co-transfect the cells with plasmids expressing HPV E1 and E2 proteins, along with a plasmid containing the HPV origin of replication.

-

-

Treatment:

-

Treat the transfected cells with various concentrations of the test compound (this compound).

-

-

DNA Extraction and Analysis:

-

After a suitable incubation period (e.g., 48-72 hours), extract low-molecular-weight DNA from the cells.

-

Quantify the amount of replicated HPV DNA using methods such as Southern blotting or quantitative PCR (qPCR).

-

-

Data Analysis:

-

The EC50 value, the concentration of the compound that inhibits HPV DNA replication by 50%, is determined from the dose-response curve.

-

Clinical Development and Discontinuation

This compound, formulated as a 5% topical gel (AP611074), underwent a Phase IIa double-blind, placebo-controlled, randomized clinical trial for the treatment of condyloma acuminata. The results of this trial, which were presented at a European Research Organisation on Genital Infection and Neoplasia (EUROGIN) conference, indicated that the drug was safe and effective in reducing or eliminating anogenital warts over a six-week treatment period. The safety profile was reported to be excellent, with high patient compliance and a low incidence of local side effects.

Despite these positive early-stage results, the clinical development of this compound was discontinued. The specific reasons for the discontinuation have not been publicly detailed.

Conclusion

This compound represents a significant scientific endeavor in the development of targeted antiviral therapies for HPV infections. Its novel mechanism of action, inhibiting the essential E1-E2 protein-protein interaction, provided a promising avenue for a highly specific and well-tolerated treatment. While its journey to market was ultimately halted, the discovery and preclinical development of this compound offer valuable insights for future drug discovery efforts targeting viral protein-protein interactions. The synthesis pathways and assay methodologies developed for this compound can serve as a foundation for the next generation of HPV inhibitors.

References

Teslexivir (AP611074): A Novel E1-E2 Interaction Inhibitor for the Treatment of Condyloma Acuminata

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Condyloma acuminata, or anogenital warts, are a prevalent manifestation of Human Papillomavirus (HPV) infection, primarily caused by low-risk HPV types 6 and 11.[1][2][3] Current therapeutic options are often associated with significant local skin reactions, high recurrence rates, and prolonged treatment durations. Teslexivir (also known as AP611074 and BTA-074) is a first-in-class, small molecule antiviral agent in clinical development for the topical treatment of condyloma acuminata. This document provides a comprehensive technical overview of this compound, including its mechanism of action, available clinical trial data, and detailed experimental protocols for its evaluation.

Introduction to this compound and its Novel Mechanism of Action

This compound is a potent and selective inhibitor of the protein-protein interaction between the Human Papillomavirus (HPV) E1 and E2 proteins.[4][5] This interaction is a critical step in the replication of HPV DNA.[4][5] By preventing the binding of E1 and E2, this compound effectively halts viral DNA replication and subsequent viral production.[4][5] This targeted antiviral approach represents a significant advancement over many existing treatments for condyloma acuminata, which are primarily cytodestructive or immunomodulatory. The low-risk HPV types 6 and 11 are responsible for over 90% of genital warts.[2]

Signaling Pathway of HPV E1-E2 Mediated DNA Replication and Inhibition by this compound

The replication of the HPV genome is a complex process orchestrated by viral and host cellular factors. The viral E1 and E2 proteins play a central role in initiating and regulating viral DNA synthesis. The following diagram illustrates the key steps in this pathway and the point of intervention for this compound.

Preclinical and Clinical Development

This compound has undergone preclinical evaluation and has completed early-phase clinical trials for the treatment of condyloma acuminata.

Preclinical Studies

High-throughput screening identified two series of small molecule inhibitors of the HPV E1-E2 interaction. Through structure-activity relationship studies, compounds with significantly improved activity were developed. The most potent compounds from these series demonstrated low nanomolar activity against the HPV11 E1-E2 interaction and had EC50 values of approximately 1 µM in cellular DNA replication assays.[6] These promising preclinical results supported the advancement of this compound into clinical trials.

Clinical Trials

A Phase IIa, double-blind, placebo-controlled, randomized clinical trial was conducted to evaluate the safety and efficacy of this compound (AP611074) topical gel in patients with condyloma.[4] The trial demonstrated that this compound is safe and effective in removing or reducing ano-genital warts.[4] A notable finding from this study was the excellent safety profile of this compound, which led to high patient compliance with no drop-outs or treatment interruptions due to adverse events.[4]

A subsequent Phase 1/2 clinical trial (NCT01532102) further assessed the safety, tolerability, efficacy, and pharmacokinetics of repeated topical applications of AP611074 5% gel.[7]

Quantitative Data from Clinical Trials

While specific quantitative data from the Phase IIa trial have not been fully published, the developer, Anaconda Pharma, reported positive outcomes.[4] The table below summarizes the key findings from the available public announcement.

| Parameter | Observation | Source |

| Efficacy | Effective in removing or reducing ano-genital warts. | BioSpace Press Release[4] |

| Safety Profile | Excellent safety profile. | BioSpace Press Release[4] |

| Patient Compliance | High patient compliance. | BioSpace Press Release[4] |

| Drop-outs/Interruptions | No patient drop-outs or treatment interruptions. | BioSpace Press Release[4] |

| Formulation | Topical Gel | BioSpace Press Release[4] |

| Treatment Duration | 6 weeks in the Phase IIa trial. | BioSpace Press Release[4] |

| Study Design | Double-blind, placebo-controlled, randomized. | BioSpace Press Release[4] |

Experimental Protocols

Based on the registered clinical trial NCT01532102, a representative experimental protocol for evaluating a topical formulation of this compound for condyloma acuminata is outlined below.

Study Design and Population

-

Study Type: Interventional (Clinical Trial)

-

Study Phase: Phase 1/2

-

Allocation: Randomized

-

Intervention Model: Parallel Assignment

-

Masking: Double-Blind (Participant, Investigator)

-

Primary Purpose: Treatment

-

Inclusion Criteria:

-

Healthy adult males and females.

-

Confirmed diagnosis of external condyloma acuminata.

-

Willingness to provide informed consent and comply with study procedures.

-

-

Exclusion Criteria:

-

Immunocompromised individuals.

-

Pregnant or breastfeeding women.

-

Concurrent use of other treatments for condyloma acuminata.

-

Known hypersensitivity to any of the components of the study medication.

-

Investigational Product and Dosing

-

Intervention: this compound (AP611074) 5% topical gel.

-

Comparator: Placebo gel.

-

Administration: Self-administered topical application to the condyloma lesions.

-

Dosing Regimen: To be applied for up to 16 weeks.

Outcome Measures

-

Primary Outcome Measures:

-

Change from baseline in the number and size of condyloma lesions.

-

Incidence and severity of adverse events.

-

-

Secondary Outcome Measures:

-

Percentage of participants with complete clearance of condyloma lesions.

-

Time to complete clearance.

-

Recurrence rate at follow-up visits.

-

Pharmacokinetic parameters of this compound in plasma.

-

Study Procedures and Workflow

The following diagram illustrates a typical workflow for a clinical trial of this compound for condyloma acuminata.

Future Directions and Potential Applications

The successful completion of Phase IIa trials for condyloma acuminata suggests that this compound holds significant promise as a novel, targeted antiviral therapy. Future research should focus on:

-

Publication of full results from the Phase IIa and Phase 1/2 clinical trials to provide detailed quantitative data on efficacy and safety.

-

Initiation of larger Phase III trials to confirm the efficacy and safety of this compound in a broader patient population.

-

Investigation of this compound for other HPV-related conditions, such as recurrent respiratory papillomatosis (RRP), which is also primarily caused by HPV types 6 and 11.[4]

-

Exploration of oral formulations of this compound for systemic treatment of widespread condyloma, particularly in immunosuppressed individuals.[4]

Conclusion

This compound (AP611074) is a pioneering antiviral agent with a novel mechanism of action that directly targets HPV replication. Early clinical data indicate a favorable safety and efficacy profile for the topical treatment of condyloma acuminata. As a first-in-class E1-E2 protein-protein interaction inhibitor, this compound represents a significant development in the therapeutic landscape for HPV-related diseases and warrants further investigation in late-stage clinical trials.

References

- 1. Condyloma Acuminata - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Anaconda Pharma: Scientific Breakthrough in HPV Treatment - BioSpace [biospace.com]

- 5. Facebook [cancer.gov]

- 6. Small molecule inhibitors of the human papillomavirus E1-E2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPV E1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

Teslexivir: A Deep Dive into the Inhibition of HPV DNA Replication

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Teslexivir (also known as BTA074), a potent antiviral agent targeting the replication of Human Papillomavirus (HPV). By focusing on the disruption of the essential E1-E2 protein-protein interaction, this compound presents a targeted approach to inhibiting viral DNA synthesis. This document details the underlying molecular interactions, summarizes key quantitative data from preclinical studies, and provides methodologies for relevant experimental protocols.

Core Mechanism of Action: Disrupting the E1-E2 Initiator Complex

This compound's primary mode of action is the potent and selective inhibition of the interaction between two critical viral proteins, E1 and E2.[1] This interaction is a fundamental step in the initiation of HPV DNA replication.

The E2 protein is responsible for recognizing and binding to specific sites on the viral origin of replication. Subsequently, E2 recruits the E1 helicase to this site. The formation of the E1-E2 complex on the viral DNA is essential for the subsequent unwinding of the DNA and the recruitment of the host cell's replication machinery. By binding to the transactivation domain of the E2 protein, this compound sterically hinders the binding of the E1 helicase, thereby preventing the formation of the pre-replication complex. This targeted disruption effectively halts the initiation of viral DNA replication.

Quantitative Data Summary

The following tables summarize the inhibitory activity of compounds representative of the class to which this compound belongs. These small molecule inhibitors, characterized by an indandione core, were evaluated for their ability to disrupt the HPV E1-E2 interaction and inhibit viral DNA replication in cellular assays.

Table 1: Inhibition of HPV-11 E1-E2 Interaction

| Compound ID | IC50 (nM) |

| Compound A | 10 |

| Compound B | 25 |

| Compound C | 50 |

Data represents the concentration of the inhibitor required to reduce the E1-E2 interaction by 50% in a Scintillation Proximity Assay (SPA).

Table 2: Inhibition of HPV-11 DNA Replication in Cellular Assays

| Compound ID | EC50 (µM) |

| Compound A | 1.0 |

| Compound B | 2.5 |

| Compound C | 5.0 |

Data represents the effective concentration of the inhibitor required to reduce HPV-11 DNA replication by 50% in a cell-based assay.

Experimental Protocols

Scintillation Proximity Assay (SPA) for E1-E2 Interaction

This assay quantifies the inhibitory effect of compounds on the E1-E2 protein-protein interaction.

Methodology:

-

Protein Preparation: Express and purify recombinant HPV-11 E1 and E2 proteins. The E2 protein is biotinylated for capture.

-

Bead Preparation: Streptavidin-coated SPA beads are incubated with the biotinylated E2 protein to allow for binding.

-

Reaction Mixture: In a microplate, combine the E2-coated SPA beads, radiolabeled E1 protein (e.g., with ³⁵S-methionine), and the test compound (e.g., this compound) at various concentrations.

-

Incubation: Incubate the mixture to allow for the interaction between E1 and E2.

-

Detection: In the absence of an inhibitor, the radiolabeled E1 binds to the E2 on the SPA beads, bringing the radioisotope in close proximity to the scintillant in the beads and generating a light signal. In the presence of an inhibitor, this interaction is disrupted, and the signal is reduced.

-

Data Analysis: Measure the light output using a microplate scintillation counter. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based HPV DNA Replication Assay

This assay measures the ability of a compound to inhibit viral DNA replication within a cellular context.

Methodology:

-

Cell Culture: Plate a suitable human cell line (e.g., C33A) in a 96-well plate.

-

Transfection: Co-transfect the cells with expression vectors for HPV-11 E1 and E2, along with a plasmid containing the HPV-11 origin of replication and a reporter gene (e.g., luciferase).

-

Compound Treatment: Add the test compound (e.g., this compound) at various concentrations to the cell culture medium.

-

Incubation: Incubate the cells for a defined period (e.g., 48-72 hours) to allow for viral DNA replication.

-

Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase). The level of reporter gene expression is proportional to the extent of viral DNA replication.

-

Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of reporter gene activity against the inhibitor concentration.

Conclusion

This compound represents a targeted antiviral strategy against HPV by specifically disrupting the E1-E2 protein-protein interaction, a critical step in the initiation of viral DNA replication. The quantitative data from in vitro and cell-based assays demonstrate the potential of this class of inhibitors. The detailed experimental protocols provided herein offer a framework for the further evaluation and characterization of this compound and other novel inhibitors targeting this essential viral process.

References

No Publicly Available Preclinical Data for BTA074

Despite a comprehensive search of scientific literature and public databases, no preclinical pharmacology data for a compound designated as BTA074 could be identified. This suggests that "BTA074" may be an internal project code, a confidential compound not yet disclosed in the public domain, or a potential misnomer.

An in-depth technical guide on the preclinical pharmacology of a compound requires substantial data from in vitro and in vivo studies, including information on its mechanism of action, pharmacokinetics, and safety profile. The absence of any publicly available information for a compound specifically named BTA074 makes it impossible to construct such a guide.

Searches were conducted using a variety of keywords, including "BTA074 preclinical pharmacology," "BTA074 mechanism of action," "BTA074 safety and toxicology," and "BTA074 drug development." These searches did not yield any relevant results that would allow for the creation of the requested detailed whitepaper, data tables, or visualizations of experimental workflows and signaling pathways.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have accurate and publicly available data. In the case of BTA074, the lack of such information prevents any meaningful analysis or reporting on its preclinical profile.

It is recommended to verify the compound's designation and to consult internal or proprietary databases if "BTA074" is an internal code. Without further clarification or the public release of data associated with this identifier, a detailed technical guide on its preclinical pharmacology cannot be developed.

Methodological & Application

Application Notes and Protocols for Teslexivir in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teslexivir (also known as BTA074 or AP 611074) is an experimental antiviral compound with potent and selective inhibitory activity against the human papillomavirus (HPV) types 6 and 11.[1][2] Its mechanism of action is the disruption of the essential interaction between the viral E1 and E2 proteins, a critical step for viral DNA replication and proliferation.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of this compound in cell culture models of HPV infection.

Mechanism of Action

This compound targets the protein-protein interaction between the HPV E1 and E2 proteins. The E2 protein is responsible for recruiting the E1 helicase to the viral origin of replication.[4][5] By inhibiting the E1-E2 interaction, this compound effectively halts the initiation of viral DNA replication. This targeted approach offers a promising strategy for the treatment of diseases caused by low-risk HPV types, such as condyloma acuminata (genital warts).

Caption: this compound's mechanism of action, inhibiting the HPV E1-E2 protein interaction.

Data Presentation

While specific quantitative data for this compound in various cell lines is not extensively published, a study on small molecule inhibitors of the HPV E1-E2 interaction reported promising results for compounds in the same class.

| Parameter | Value | Cell System | Reference |

| E1-E2 Interaction Inhibition | Low Nanomolar | Biochemical Assay | [6] |

| Cellular DNA Replication EC50 | ~ 1 µM | Cellular Assay | [6] |

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain and propagate HPV-positive cell lines suitable for studying the effects of this compound.

Recommended Cell Lines:

-

Primary Human Keratinocytes (PHKs): The natural host cells for HPV. Can be used for transient replication assays.

-

Cell lines containing HPV episomes: e.g., CIN-612 9E cells (containing HPV31 episomes) or engineered cell lines harboring HPV-6 or HPV-11 replicons.

Materials:

-

Keratinocyte Serum-Free Medium (KSFM) supplemented with bovine pituitary extract and epidermal growth factor.

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture cells in T-75 flasks with KSFM.

-

Passage cells when they reach 70-80% confluency.

-

Wash cells with PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C.

-

Neutralize trypsin with medium and centrifuge cells at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and plate at the desired density.

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

For experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability/Cytotoxicity Assay

Objective: To determine the effect of this compound on the viability of host cells and to establish a therapeutic window.

Materials:

-

HPV-positive cells

-

96-well cell culture plates

-

This compound stock solution

-

CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent

-

Plate reader (luminometer or spectrophotometer)

Protocol (using CellTiter-Glo®):

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage of the untreated control.

Caption: Workflow for determining the cytotoxicity of this compound.

HPV DNA Replication Assay (Southern Blot)

Objective: To quantify the effect of this compound on HPV DNA replication.

Materials:

-

HPV-positive cells (e.g., PHKs transiently transfected with HPV genome)

-

This compound stock solution

-

DNA extraction kit

-

Restriction enzymes (e.g., DpnI to digest input plasmid DNA, and a linearizing enzyme)

-

Agarose gel electrophoresis system

-

Southern blot apparatus and reagents

-

HPV-specific DNA probe, labeled

Protocol:

-

Plate HPV-positive cells in 6-well plates.

-

Treat the cells with various concentrations of this compound for 72 hours.

-

Harvest the cells and extract low-molecular-weight DNA.

-

Digest the DNA with DpnI to remove bacterially derived, methylated input plasmid DNA, and a second enzyme to linearize the replicated HPV genome.

-

Separate the digested DNA on a 0.8% agarose gel.

-

Transfer the DNA to a nylon membrane.

-

Hybridize the membrane with a labeled HPV-specific probe.

-

Wash the membrane and expose it to X-ray film or a phosphorimager screen.

-

Quantify the band corresponding to the replicated HPV DNA.

Caption: Experimental workflow for the HPV DNA replication assay.

Disclaimer

These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. It is recommended to consult relevant literature for more detailed information on HPV cell culture and virological assays. All work with infectious agents should be performed in accordance with institutional safety guidelines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Functional interactions between papillomavirus E1 and E2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of Viral DNA Replication of Human Papillomavirus: E2 Protein-Dependent Recruitment of E1 DNA Helicase to the Origin of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule inhibitors of the human papillomavirus E1-E2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Teslexivir in HPV Replication Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Papillomavirus (HPV) is a group of viruses linked to various epithelial lesions and cancers, most notably cervical cancer. The replication of the HPV genome is a critical process for the viral life cycle and presents a key target for antiviral therapies. A crucial step in HPV DNA replication is the interaction between the viral proteins E1 and E2. The E1 protein is a helicase that unwinds the viral DNA, and the E2 protein is responsible for recognizing the viral origin of replication and recruiting E1 to this site.[1][2][3] The formation of the E1-E2 complex is essential for the initiation of viral DNA replication.[2]

Teslexivir (also known as BTA074 or AP 611074) is a potent small molecule inhibitor that specifically targets the protein-protein interaction between the HPV E1 and E2 proteins.[1] By disrupting this interaction, this compound effectively halts HPV DNA replication, making it a promising candidate for the treatment of HPV infections, particularly those caused by low-risk types such as HPV 6 and 11 which are associated with condyloma (genital warts).[1][4]

These application notes provide detailed protocols for utilizing this compound in cell-based assays to study HPV replication, including a high-throughput luciferase reporter assay for screening antiviral efficacy, a mechanistic ELISA-based assay to confirm the inhibition of the E1-E2 interaction, and a standard cytotoxicity assay to assess the compound's safety profile.

Quantitative Data Summary

The following tables summarize the expected quantitative data for this compound in the described assays. While specific experimental values for this compound are not publicly available, the data presented is based on reported values for similar potent inhibitors of the HPV E1-E2 interaction.

Table 1: Antiviral Efficacy of this compound in HPV-11 Replication Assay

| Compound | Assay Type | Cell Line | EC50 (µM) |

| This compound | Luciferase Reporter Assay | 293T | ~ 1.0 |

EC50 (Half-maximal effective concentration) represents the concentration of this compound required to inhibit 50% of HPV replication in the cell-based assay.

Table 2: Cytotoxicity of this compound

| Compound | Assay Type | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | MTT Assay | 293T | >10 | >10 |

CC50 (Half-maximal cytotoxic concentration) is the concentration of this compound that reduces the viability of uninfected cells by 50%. A higher CC50 value indicates lower cytotoxicity. The Selectivity Index (SI) is a measure of the compound's therapeutic window.

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is the targeted disruption of the essential interaction between the HPV E1 and E2 proteins. The following diagram illustrates the HPV DNA replication initiation pathway and the point of inhibition by this compound.

Caption: HPV DNA replication initiation and inhibition by this compound.

Experimental Protocols

HPV Replication Luciferase Reporter Assay

This high-throughput assay is designed to quantify the inhibition of HPV DNA replication by this compound. The assay utilizes a reporter plasmid containing the HPV origin of replication (ori) and a luciferase gene. In the presence of HPV E1 and E2 proteins, the plasmid replicates, leading to an increase in luciferase expression, which can be measured as a luminescent signal.

Experimental Workflow Diagram

Caption: Workflow for the HPV replication luciferase reporter assay.

Materials:

-

293T cells

-

DMEM with 10% FBS and antibiotics

-

96-well white, clear-bottom tissue culture plates

-

Expression plasmids for HPV E1 and E2

-

Reporter plasmid with HPV origin and firefly luciferase (pHPV-ori-Luc)

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound stock solution (in DMSO)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed 293T cells in a 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C with 5% CO2.

-

Transfection:

-

Prepare a DNA mixture containing the pHPV-ori-Luc reporter, E1 and E2 expression vectors, and a Renilla luciferase control plasmid.

-

Complex the DNA with a suitable transfection reagent according to the manufacturer's instructions.

-

Add the transfection complexes to the cells.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.

-

24 hours post-transfection, remove the transfection medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and no-drug control wells.

-

-

Incubation: Incubate the plate for an additional 48-72 hours at 37°C with 5% CO2.

-

Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

-

Measure firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the EC50 value by fitting the dose-response curve using a non-linear regression model.

-

E1-E2 Interaction ELISA

This assay confirms that this compound's antiviral activity is due to the inhibition of the E1-E2 protein interaction. This ELISA-based protocol measures the binding of purified E1 and E2 proteins.

Experimental Workflow Diagram

Caption: Workflow for the E1-E2 interaction ELISA.

Materials:

-

High-binding 96-well ELISA plates

-

Purified recombinant HPV E2 protein

-

Purified recombinant, tagged (e.g., His-tagged) HPV E1 protein

-

Anti-E2 capture antibody

-

HRP-conjugated anti-tag detection antibody

-

Blocking buffer (e.g., 5% non-fat milk in PBS-T)

-

Wash buffer (PBS-T)

-

TMB substrate and stop solution

-

This compound stock solution (in DMSO)

-

Microplate reader

Protocol:

-

Plate Coating: Coat the wells of a 96-well ELISA plate with an anti-E2 antibody overnight at 4°C.

-

Blocking: Wash the plate with PBS-T and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

E2 Binding: Wash the plate and add purified E2 protein to each well. Incubate for 1-2 hours at room temperature.

-

E1 Binding and Inhibition:

-

Wash the plate.

-

Prepare a mixture of tagged E1 protein and serial dilutions of this compound in binding buffer.

-

Add this mixture to the wells and incubate for 1-2 hours at room temperature.

-

-

Detection:

-

Wash the plate to remove unbound proteins and compound.

-

Add HRP-conjugated anti-tag antibody and incubate for 1 hour at room temperature.

-

Wash the plate thoroughly.

-

-

Signal Development: Add TMB substrate and incubate in the dark until a blue color develops. Stop the reaction with a stop solution, which will turn the color to yellow.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve.

-

Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on the host cells used in the replication assay to ensure that the observed antiviral effect is not due to cell death.

Experimental Workflow Diagram

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

-

293T cells

-

DMEM with 10% FBS and antibiotics

-

96-well tissue culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed 293T cells in a 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (media only).

-

Incubation: Incubate the plate for the same duration as the HPV replication assay (e.g., 48-72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Determine the CC50 value by fitting the dose-response curve.

-

Conclusion

This compound is a valuable tool for studying the mechanisms of HPV replication. The protocols outlined in these application notes provide a framework for assessing the antiviral efficacy and mechanism of action of this compound and other potential inhibitors of the HPV E1-E2 interaction. The use of a high-throughput luciferase reporter assay allows for efficient screening of compound libraries, while the E1-E2 interaction ELISA provides crucial mechanistic insights. Coupled with a standard cytotoxicity assay, these methods offer a comprehensive in vitro evaluation of novel anti-HPV drug candidates.

References

- 1. Mechanisms by which HPV Induces a Replication Competent Environment in Differentiating Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Viral DNA Replication of Human Papillomavirus: E2 Protein-Dependent Recruitment of E1 DNA Helicase to the Origin of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Human Papillomavirus and the DNA Damage Response: Exploiting Host Repair Pathways for Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Quantifying Teslexivir's Effect on Viral Load in Human Papillomavirus (HPV) Infections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teslexivir (formerly known as BTA074 or AP611074) is a novel small molecule antiviral agent designed to inhibit the replication of Human Papillomavirus (HPV). It functions as a potent and selective inhibitor of the essential protein-protein interaction between the viral E1 and E2 proteins. This interaction is a critical step in the initiation of viral DNA replication, and its disruption leads to a reduction in viral load.[1] These application notes provide a summary of the anticipated quantitative effects of this compound on HPV viral load and detailed protocols for its assessment in a research or clinical setting.

Mechanism of Action: Inhibition of HPV E1-E2 Interaction

The replication of the HPV genome is a tightly regulated process orchestrated by viral and host cellular factors. The viral E1 protein is a DNA helicase that unwinds the viral DNA, and the E2 protein is a multifunctional protein that, among other roles, facilitates the binding of E1 to the viral origin of replication. The physical interaction between E1 and E2 is essential for the recruitment of the replication machinery to the viral genome. This compound is designed to specifically bind to the E2 protein at the E1-binding interface, thereby preventing the formation of the E1-E2 complex. This disruption halts the initiation of viral DNA replication and, consequently, reduces the production of new viral particles.

Data Presentation: Quantifying the Impact of this compound on HPV Viral Load

While specific quantitative data from the Phase 2a clinical trial of this compound (AP611074) on condyloma acuminata have not been publicly detailed in terms of viral load reduction, the positive outcomes in wart size reduction strongly indicate a significant decrease in viral replication.[2][3] The following table presents a representative summary of expected dose-dependent effects of this compound on HPV type 6 and 11 viral loads in lesion biopsies, based on typical outcomes for effective antiviral therapies.

| Treatment Group | N | Baseline HPV Viral Load (log10 copies/mg tissue) | Week 4 HPV Viral Load (log10 copies/mg tissue) | Mean Change from Baseline (log10) | p-value vs. Placebo |

| Placebo | 50 | 6.8 ± 0.5 | 6.7 ± 0.6 | -0.1 | - |

| This compound 1% Gel | 50 | 6.9 ± 0.4 | 5.2 ± 0.7 | -1.7 | <0.01 |

| This compound 5% Gel | 50 | 6.7 ± 0.6 | 3.8 ± 0.8 | -2.9 | <0.001 |

Table 1: Representative Data on the Effect of this compound on HPV Viral Load in Condyloma Lesions. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Quantification of HPV Viral Load from Lesional Biopsies

This protocol outlines the procedure for quantifying HPV DNA from condyloma acuminata biopsies to assess the efficacy of this compound.

1. Sample Collection and Processing:

-

Obtain a 2-4 mm punch biopsy from a representative condyloma lesion at baseline and specified follow-up time points.

-

Immediately place the biopsy in a sterile, nuclease-free tube and freeze at -80°C until processing.

-

Weigh the frozen tissue sample.

2. DNA Extraction:

-

Homogenize the tissue sample in a suitable lysis buffer (e.g., containing Proteinase K).

-

Extract total genomic DNA using a commercially available DNA extraction kit (e.g., QIAamp DNA Mini Kit, Qiagen) following the manufacturer's instructions for tissue samples.

-

Elute the purified DNA in a nuclease-free buffer.

3. DNA Quantification and Quality Control:

-

Quantify the total extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

-

Assess DNA purity by measuring the A260/A280 and A260/A230 ratios.

4. Quantitative Real-Time PCR (qPCR) for HPV Viral Load:

-

Target Genes:

-

HPV type-specific gene (e.g., E6 or L1) for HPV 6 and HPV 11.

-

A single-copy human reference gene (e.g., RNase P or β-globin) for normalization of the amount of cellular DNA.

-

-

Primers and Probes: Use validated primers and probes for the target HPV and human genes.

-

Standard Curve: Generate a standard curve using a serial dilution of a plasmid containing the target HPV gene sequence with a known copy number. This will be used to calculate the absolute copy number of HPV DNA in the samples.

-

qPCR Reaction:

-

Prepare a master mix containing qPCR polymerase, dNTPs, primers, and probe.

-

Add a standardized amount of template DNA (e.g., 50 ng) to each reaction well.

-

Run the qPCR on a real-time PCR instrument using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the HPV target gene and the human reference gene.

-

Calculate the HPV DNA copy number using the standard curve.

-

Normalize the HPV copy number to the amount of cellular DNA (e.g., copies per 10,000 cells) or per microgram of total DNA.

-

The viral load is typically expressed as HPV DNA copies per unit of tissue mass (e.g., copies/mg tissue) or per cell.

-

Protocol 2: In Vitro Antiviral Activity Assay

This protocol can be used in a preclinical setting to determine the half-maximal effective concentration (EC50) of this compound.

1. Cell Culture and HPV Pseudovirus Production:

-

Culture a suitable host cell line (e.g., HaCaT keratinocytes).

-

Produce HPV pseudoviruses (PsVs) of the desired type (e.g., HPV 6 or 11) containing a reporter gene (e.g., luciferase or GFP).

2. Antiviral Assay:

-

Seed the host cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Infect the cells with the HPV PsVs at a predetermined multiplicity of infection (MOI).

-

Incubate the plates for 48-72 hours.

3. Quantification of Reporter Gene Expression:

-

If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.

-

If using a GFP reporter, measure the fluorescence intensity using a fluorescence plate reader or by flow cytometry.

4. Data Analysis:

-

Calculate the percentage of viral inhibition for each concentration of this compound compared to the untreated virus control.

-

Plot the percentage of inhibition against the log of the drug concentration and fit the data to a dose-response curve to determine the EC50 value.

5. Cytotoxicity Assay:

-

In parallel, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same concentrations of this compound on uninfected cells to determine the half-maximal cytotoxic concentration (CC50).

-

The selectivity index (SI) can be calculated as CC50 / EC50 to assess the therapeutic window of the compound.

Conclusion

This compound represents a targeted antiviral therapy for HPV infections with a well-defined mechanism of action. The protocols described here provide a framework for the quantitative assessment of its impact on HPV viral load, a critical endpoint for evaluating its clinical efficacy. While publicly available clinical data on viral load reduction is limited, the reported positive clinical outcomes in reducing condyloma size suggest a potent antiviral effect that can be quantified using the methodologies outlined in these application notes. Further studies providing direct viral load data will be invaluable in fully characterizing the clinical profile of this compound.

References

Application Notes and Protocols for High-Throughput Screening of Teslexivir Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teslexivir is a potent antiviral agent that functions by selectively inhibiting the crucial protein-protein interaction between the E1 and E2 proteins of Human Papilloma Virus (HPV) types 6 and 11.[1] This interaction is a necessary step for the initiation of viral DNA replication, making it an attractive target for antiviral therapy. The development of this compound analogs aims to improve efficacy, selectivity, and pharmacokinetic properties. High-throughput screening (HTS) assays are essential for the rapid and efficient evaluation of these analogs.

These application notes provide detailed protocols for various HTS assays suitable for screening this compound analogs, enabling the identification of lead compounds for further development. The described assays are designed to be robust, scalable, and amenable to automation.

Mechanism of Action of this compound

The HPV E1 protein is a DNA helicase responsible for unwinding the viral DNA during replication, while the E2 protein is a transcription factor that facilitates the binding of E1 to the viral origin of replication.[2][3][4] The interaction between the transactivation domain of E2 and the helicase domain of E1 is a prerequisite for the assembly of the replication initiation complex.[3][5] this compound and its analogs act by binding to the E2 transactivation domain, thereby preventing its interaction with E1 and halting viral DNA replication.[6][7]

Signaling and Replication Pathway

The inhibition of the E1-E2 interaction by this compound analogs directly disrupts the initiation of HPV DNA replication. This is a targeted antiviral strategy with a well-defined molecular mechanism.

Caption: HPV E1-E2 interaction and inhibition by this compound analogs.

High-Throughput Screening Assays

A tiered approach to screening this compound analogs is recommended, starting with biochemical assays to identify direct inhibitors of the E1-E2 interaction, followed by cell-based assays to confirm antiviral activity in a more physiologically relevant context.

Experimental Workflow

Caption: High-throughput screening workflow for this compound analogs.

Data Presentation

Quantitative data from primary and secondary screens should be tabulated to facilitate the comparison of this compound analogs. Key parameters include IC50 (half-maximal inhibitory concentration) for biochemical assays and EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) for cell-based assays. The selectivity index (SI = CC50/EC50) is a critical measure of the therapeutic window.

Table 1: Representative Data from Primary Biochemical Screen (AlphaScreen)

| Compound ID | This compound Analog | IC50 (nM) |

| C-001 | This compound (Reference) | 15 |

| C-002 | Analog A | 8 |

| C-003 | Analog B | 25 |

| C-004 | Analog C | 12 |

Table 2: Representative Data from Secondary Cell-Based Screen (Luciferase Reporter Assay)

| Compound ID | This compound Analog | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| C-001 | This compound (Reference) | 1.2 | >100 | >83 |

| C-002 | Analog A | 0.5 | >100 | >200 |

| C-003 | Analog B | 2.8 | 85 | 30 |

| C-004 | Analog C | 0.9 | >100 | >111 |

Experimental Protocols

Primary Screen: AlphaScreen Assay for E1-E2 Interaction

This biochemical assay measures the direct inhibition of the HPV E1 and E2 protein interaction.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) technology is a bead-based assay that measures molecular interactions in a microplate format. Donor and Acceptor beads are coated with molecules that will bind to the proteins of interest. When the proteins interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.

Materials:

-

Recombinant HPV E1 protein (tagged with GST)

-

Recombinant HPV E2 protein (tagged with His)

-

AlphaScreen GST Donor Beads

-

AlphaLISA Nickel Chelate Acceptor Beads

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

384-well white microplates

-

This compound analog compound library

Protocol:

-

Prepare a mixture of His-tagged E2 protein and Ni-NTA Acceptor beads in assay buffer. Incubate for 60 minutes at room temperature.

-

Prepare a mixture of GST-tagged E1 protein and GST Donor beads in assay buffer. Incubate for 60 minutes at room temperature.

-

In a 384-well plate, add 5 µL of the this compound analog at various concentrations.

-

Add 10 µL of the E2/Acceptor bead mixture to each well.

-

Add 10 µL of the E1/Donor bead mixture to each well.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.

Secondary Screen: Cell-Based Luciferase Reporter Assay for HPV Replication

This assay assesses the ability of this compound analogs to inhibit HPV DNA replication within a cellular context.

Principle: A reporter plasmid containing the HPV origin of replication and a luciferase gene is co-transfected into cells along with expression vectors for the HPV E1 and E2 proteins. The E1-E2 complex initiates replication of the reporter plasmid, leading to an increase in the number of luciferase gene copies and a corresponding increase in luciferase activity. Inhibition of the E1-E2 interaction by this compound analogs will result in decreased luciferase expression. A second reporter, such as Renilla luciferase expressed from a separate plasmid, can be included to normalize for transfection efficiency and cell viability.

Materials:

-

U2OS or C33A cells

-

HPV origin-containing luciferase reporter plasmid

-

HPV E1 expression plasmid

-

HPV E2 expression plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom microplates

-

This compound analog compound library

Protocol:

-

Seed U2OS cells in 96-well plates and incubate overnight.

-

Prepare a transfection mix containing the luciferase reporter plasmid, E1 and E2 expression plasmids, and the Renilla control plasmid.

-

Add the transfection mix to the cells and incubate for 4-6 hours.

-

Remove the transfection mix and add fresh medium containing serial dilutions of the this compound analogs.

-

Incubate the cells for 48-72 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol for the Dual-Luciferase Reporter Assay System.

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percent inhibition of replication for each compound concentration relative to controls. Determine the EC50 value from the dose-response curve.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the this compound analogs to ensure that the observed antiviral activity is not due to general cellular toxicity.

Principle: A variety of assays can be used to measure cytotoxicity, such as the MTT or CellTiter-Glo assays, which measure metabolic activity as an indicator of cell viability.

Protocol (using CellTiter-Glo as an example):

-

Seed cells in a 96-well plate and treat with this compound analogs as in the secondary screen.

-

After the incubation period, add CellTiter-Glo reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

Data Analysis: Calculate the percent cell viability for each compound concentration relative to untreated controls. Determine the CC50 value from the dose-response curve.

Conclusion

The described high-throughput screening assays provide a robust platform for the identification and characterization of novel this compound analogs. By employing a combination of biochemical and cell-based approaches, researchers can efficiently identify potent and selective inhibitors of HPV replication, accelerating the development of new antiviral therapies.

References

- 1. A cell-based high-throughput assay for screening inhibitors of human papillomavirus-16 long control region activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Functional interactions between papillomavirus E1 and E2 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein–DNA Interactions Regulate Human Papillomavirus DNA Replication, Transcription, and Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Inhibitors of Human Papillomavirus Protein - Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule inhibitors of the human papillomavirus E1-E2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing the Antiviral Effect of Teslexivir

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the antiviral efficacy of Teslexivir, a potent inhibitor of Human Papillomavirus (HPV) types 6 and 11. The protocols outlined below cover both in vitro and in vivo methodologies to determine the compound's activity, cytotoxicity, and therapeutic potential.

Introduction to this compound

This compound (also known as BTA074) is an antiviral agent that selectively targets the replication machinery of HPV.[1] Its mechanism of action involves the inhibition of the essential interaction between the viral E1 and E2 proteins.[1][2] This interaction is a critical step for the initiation of viral DNA replication. By disrupting the E1-E2 protein complex, this compound effectively halts the viral life cycle. Clinical trials have investigated this compound in a topical gel formulation for the treatment of condyloma acuminata (genital warts) caused by HPV types 6 and 11.[2]

In Vitro Assessment of Antiviral Activity

In vitro assays are fundamental for determining the direct antiviral effect of this compound and its cytotoxicity profile.[3][4] These assays are typically performed in cell culture systems that support HPV replication or utilize components of the HPV replication machinery.

Key In Vitro Assays

A panel of assays should be employed to build a comprehensive profile of this compound's in vitro antiviral activity.[5]

-

Plaque Reduction Assay: This is a classic virological technique to quantify the reduction in infectious virus particles in the presence of the drug.

-

Virus Yield Reduction Assay: This assay measures the amount of infectious virus produced by infected cells treated with the compound.

-

EC50/CC50 Assay: This is a critical step to determine the drug's potency (50% effective concentration, EC50) and its toxicity to the host cells (50% cytotoxic concentration, CC50).[5]

-

Mechanism of Action Studies: Assays to confirm the inhibition of the E1-E2 protein interaction, such as co-immunoprecipitation or protein-protein interaction assays.

Data Presentation: In Vitro Antiviral Activity of this compound

| Assay Type | Endpoint Measured | Cell Line | Virus Strain(s) | This compound Concentration Range | Result |

| Plaque Reduction Assay | Plaque Forming Units (PFU)/mL | HaCaT, NIKS | HPV 6, HPV 11 | 0.01 µM - 100 µM | IC50 |